

(E/Z)-BML264 solubility and stability properties

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Compound of Interest

Compound Name: (E/Z)-BML264

Cat. No.: B149635

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An In-depth Technical Guide to the Solubility and Stability Properties of (E/Z)-ML264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of (E/Z)-ML264, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information is intended to assist researchers, scientists, and drug development professionals in handling, formulating, and studying this compound.

Introduction to ML264

ML264 is a selective inhibitor of KLF5, a transcription factor implicated in the proliferation of intestinal epithelial cells and the progression of colorectal cancer.[1][2][3] The chemical structure of ML264, formally named (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, contains a carbon-carbon double bond within its propenamide moiety, giving rise to (E) and (Z) geometric isomers.[4] The majority of commercially available ML264 is the (E)-isomer.

Solubility Properties of (E)-ML264

The solubility of a compound is a critical parameter for its biological activity and formulation development. The following table summarizes the known solubility of (E)-ML264 in various solvents.

Table 1: Solubility of (E)-ML264

| Solvent | Solubility | Reference |
|---------------------------|------------|-----------|
| Dimethylformamide (DMF) | 15 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [4][5] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

One source also describes ML264 as having "suitable aqueous solubility," although no quantitative data was provided.[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of (E/Z)-ML264 in a given solvent.

Materials:

- (E/Z)-ML264
- Solvent of interest (e.g., water, PBS, ethanol)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable column and detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of (E/Z)-ML264 to a vial containing a known volume of the solvent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
- After incubation, centrifuge the samples to separate the undissolved solid.
- Carefully withdraw an aliquot of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of (E/Z)-ML264 in the diluted sample using a validated HPLC method.
- Calculate the solubility of the compound in the solvent.

Shake-Flask Solubility Workflow

Stability Properties of (E)-ML264

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time.

Available data indicates that (E)-ML264 is a chemically stable compound.^[6] It is also reported to be highly stable in mouse, rat, and human hepatic microsomes.^[6] For long-term storage, a temperature of -20°C is recommended, at which the compound is stable for at least two years.^[3]

Experimental Protocol for Stability Testing

The following is a general protocol for assessing the stability of (E/Z)-ML264 under various environmental conditions, based on ICH guidelines.

Objective: To evaluate the stability of (E/Z)-ML264 under defined conditions of temperature, humidity, and light.

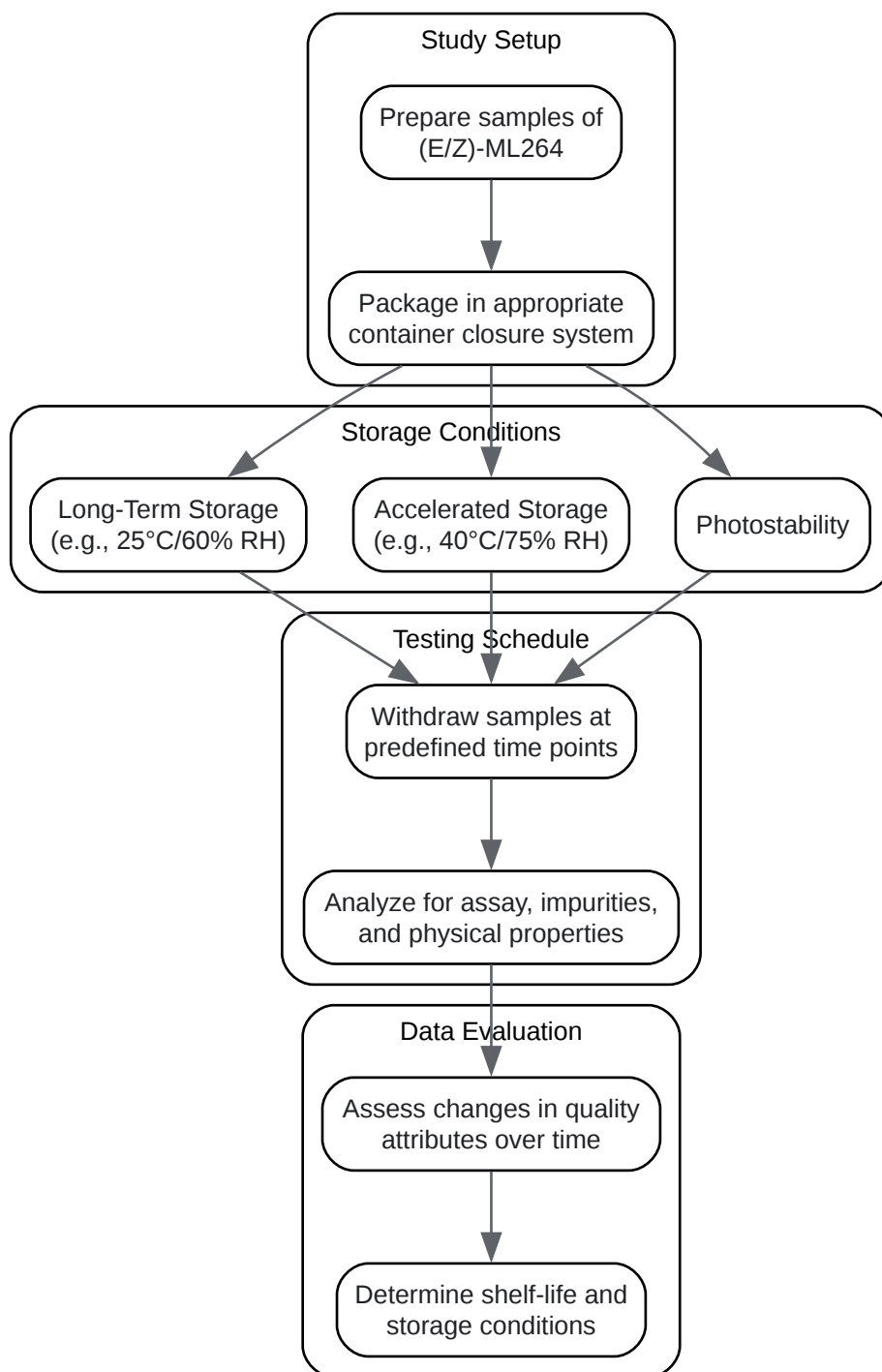
Materials:

- (E/Z)-ML264 (solid or in solution)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Appropriate container closure systems
- HPLC system with a stability-indicating method
- pH meter

Procedure:

- Forced Degradation Studies:
 - Expose (E/Z)-ML264 to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and establish the degradation pathway.
- Long-Term and Accelerated Stability Studies:
 - Place samples of (E/Z)-ML264 in the intended container closure system into stability chambers under the following conditions (as per ICH guidelines):
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
 - Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
- Sample Analysis:
 - At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating HPLC

method.



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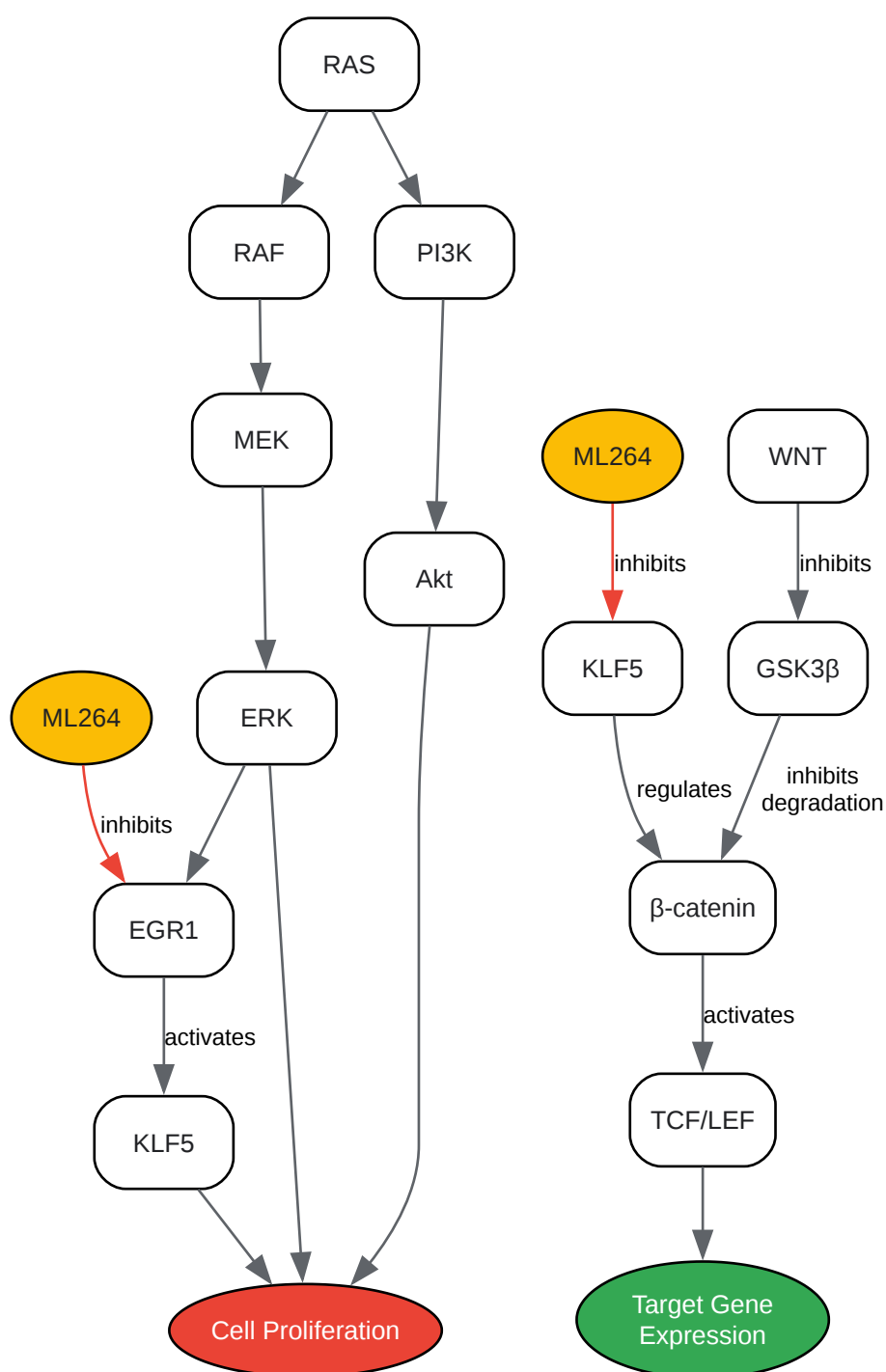
Stability Testing Workflow

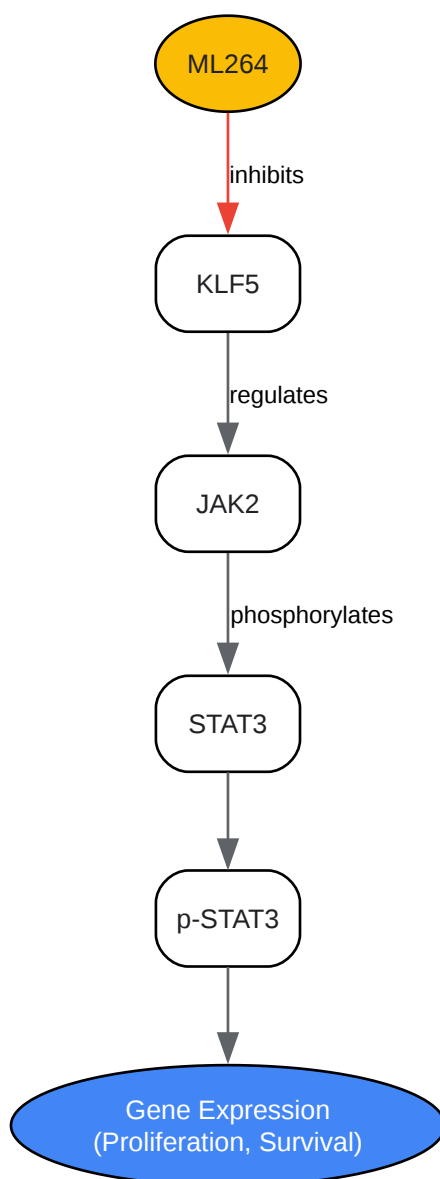
Signaling Pathways Modulated by ML264

ML264 exerts its anti-proliferative effects primarily through the inhibition of KLF5 expression. This leads to the downstream modulation of several key signaling pathways involved in cancer development and progression.

RAS/MAPK and PI3K/Akt Signaling Pathways

ML264 has been shown to decrease the levels of EGR1, a transcriptional activator of KLF5, thereby impacting the RAS/MAPK signaling pathway.^[7] It also affects the PI3K/Akt pathway, which is involved in cell survival and proliferation.





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